ブチルイソブチルフタレート

概要

説明

フタル酸ブチルイソブチルは、フタル酸エステルの一種である有機化合物です。フタル酸エステルは、フタル酸のエステルです。フタル酸ブチルイソブチルは、可塑剤として一般的に使用されています。可塑剤は、プラスチックに添加して柔軟性、透明性、耐久性、寿命を高める物質です。 この化合物は、炭水化物の消化に関与する酵素であるα-グルコシダーゼの活性を阻害する能力で知られており、糖尿病研究の対象となっています .

製造方法

合成経路と反応条件

フタル酸ブチルイソブチルは、無水フタル酸とブタノールおよびイソブタノールをエステル化することにより合成することができます。この反応は通常、硫酸またはp-トルエンスルホン酸などの酸触媒を使用します。このプロセスは、以下のように要約できます。

エステル化反応:

工業生産方法

工業的な設定では、フタル酸ブチルイソブチルの製造は、連続エステル化プロセスで行われます。反応物は、触媒と混合され、加熱される反応器に供給されます。生成されたエステルは、蒸留により精製され、未反応のアルコールや副生成物が除去されます。

科学的研究の応用

Pharmaceutical Applications

1.1. α-Glucosidase Inhibition

Recent studies have highlighted BIP's potential as an α-glucosidase inhibitor , which is significant for managing Type II diabetes. Research conducted by Liu et al. (2011) demonstrated that BIP interacts with α-glucosidase, inducing conformational changes in the enzyme that inhibit its activity. The study utilized fluorescence analysis and molecular docking techniques to elucidate the binding mechanisms, revealing that hydrophobic forces and hydrogen bonding play crucial roles in this interaction .

Table 1: Interaction of BIP with α-Glucosidase

| Parameter | Value |

|---|---|

| Binding Affinity | High |

| Mechanism of Action | Hydrophobic interactions, H-bonds |

| Potential Application | Diabetes treatment |

Industrial Applications

2.1. Plasticizers

BIP is primarily used as a plasticizer in various industrial applications. Its incorporation into polymers enhances flexibility and durability, making it suitable for use in products such as:

- Vinyl flooring

- Synthetic leather

- Adhesives and sealants

The versatility of BIP as a plasticizer is attributed to its ability to lower the glass transition temperature of polymers, thus improving processability and end-use performance .

Biological Activities

3.1. Antimicrobial Properties

BIP has been investigated for its antimicrobial activities , showing effectiveness against various pathogens. Studies indicate that BIP can disrupt microbial membranes, leading to cell lysis, which suggests potential applications in developing antimicrobial coatings for medical devices and packaging materials .

Table 2: Summary of Biological Activities of BIP

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacteria | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells |

Environmental Considerations

Despite its beneficial applications, concerns regarding the environmental impact of phthalates, including BIP, have been raised due to their classification as endocrine disruptors. Regulatory agencies are assessing the risks associated with their use in consumer products, particularly those that come into contact with food or are used by vulnerable populations such as children and pregnant women .

Case Studies

5.1. Case Study: Use in Medical Devices

A notable case study involved the evaluation of BIP in medical tubing systems where its plasticizing properties were essential for maintaining flexibility while ensuring biocompatibility. The study reported minimal leaching into fluids, indicating that BIP could be a safer alternative to traditional phthalates like DEHP .

5.2. Case Study: Agricultural Applications

In agriculture, BIP's role as an insect repellent has been explored, with studies demonstrating its efficacy against common pests while being less toxic to beneficial insects compared to conventional pesticides .

作用機序

フタル酸ブチルイソブチルが効果を発揮する主な機序は、α-グルコシダーゼの阻害です。この酵素は、炭水化物をグルコースに分解する役割を果たします。フタル酸ブチルイソブチルはこの酵素を阻害することで、腸でのグルコース吸収速度を低下させ、血糖値を低下させます。 分子標的はα-グルコシダーゼの活性部位であり、フタル酸ブチルイソブチルは非競合的に結合して、酵素が天然基質と相互作用するのを防ぎます .

類似の化合物との比較

フタル酸ブチルイソブチルは、以下のような他のフタル酸エステルと比較することができます。

フタル酸ジエチル: 可塑剤として、およびパーソナルケア製品に使用されます。フタル酸ブチルイソブチルと比較して、分子量が小さく、物理的性質が異なります。

フタル酸ジブチル: 類似の用途を持つ別の可塑剤ですが、毒性プロファイルと環境への影響が異なります。

フタル酸ジイソブチル: 構造は似ていますが、分岐が異なるため、物理的および化学的性質が異なります。

フタル酸ブチルイソブチルは、他のフタル酸エステルには見られない、α-グルコシダーゼに対する特異的な阻害作用が特徴です .

ご質問やご不明な点がございましたら、お気軽にお問い合わせください!

生化学分析

Biochemical Properties

Butyl Isobutyl Phthalate interacts with α-glucosidase, inducing conformational changes of the enzyme . The interaction is driven by both hydrophobic forces and hydrogen bonds .

Cellular Effects

It is known that it influences cell function by interacting with α-glucosidase .

Molecular Mechanism

Butyl Isobutyl Phthalate binds with α-glucosidase, inducing conformational changes of the enzyme . The benzene ring and the isopropyl group of Butyl Isobutyl Phthalate fit into the hydrophobic pocket composed of Phe177, Phe157, Leu176, Leu218, Ala278, and the propyl group fits into another nearby hydrophobic pocket formed by Trp154, Pro240, Leu174, and Ala162 .

準備方法

Synthetic Routes and Reaction Conditions

Butyl isobutyl phthalate can be synthesized through the esterification of phthalic anhydride with butanol and isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of butyl isobutyl phthalate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted alcohols and by-products.

化学反応の分析

反応の種類

フタル酸ブチルイソブチルは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: フタル酸ブチルイソブチルは、水と酸または塩基の存在下で加水分解して、フタル酸と対応するアルコール(ブタノールとイソブタノール)を生成します。

酸化: この化合物は、強力な酸化条件下で酸化してフタル酸を生成します。

置換: エステル基が他の求核剤で置換される求核置換反応を起こす可能性があります。

一般的な試薬と条件

加水分解: 酸性または塩基性条件、水

酸化: 過マンガン酸カリウムまたはクロム酸などの強力な酸化剤

置換: アミンまたはアルコールなどの求核剤

主な生成物

加水分解: フタル酸、ブタノール、イソブタノール

酸化: フタル酸

置換: 使用した求核剤に応じて、さまざまな置換フタル酸

科学研究における用途

フタル酸ブチルイソブチルは、科学研究でさまざまな用途があります。

化学: 柔軟なプラスチックやポリマーの製造における可塑剤として使用されます。

生物学: α-グルコシダーゼに対する阻害効果が研究されており、糖尿病治療の潜在的な候補となっています.

医学: 血糖値の管理における低血糖効果と潜在的な使用について調査されています.

工業: 柔軟なPVC製品、コーティング、接着剤の製造に使用されています。

類似化合物との比較

Butyl isobutyl phthalate can be compared with other phthalate esters such as:

Diethyl phthalate: Used as a plasticizer and in personal care products. It has a lower molecular weight and different physical properties compared to butyl isobutyl phthalate.

Dibutyl phthalate: Another plasticizer with similar applications but different toxicity profiles and environmental impacts.

Diisobutyl phthalate: Similar in structure but with different branching, affecting its physical and chemical properties.

Butyl isobutyl phthalate is unique due to its specific inhibitory action on α-glucosidase, which is not a common feature among other phthalates .

If you have any more questions or need further details, feel free to ask!

生物活性

Butyl isobutyl phthalate (BIP) is a phthalate ester commonly used as a plasticizer in various industrial applications. Recent research has highlighted its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article synthesizes current findings on the biological activities of BIP, focusing on its mechanisms of action, therapeutic potential, and ecological implications.

Chemical Structure and Properties

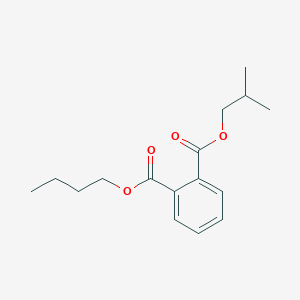

BIP is characterized by its chemical structure, which includes a butyl group and an isobutyl group attached to a phthalate moiety. Its molecular formula is , and it has been identified in various natural sources, such as the rhizoid of Laminaria japonica and several plant species like Cryptotaenia canadensis and Houttuynia cordata .

1. Inhibition of α-Glucosidase

One of the most significant biological activities of BIP is its role as an α-glucosidase inhibitor , which has implications for the treatment of Type II diabetes. A study demonstrated that BIP binds to α-glucosidase, leading to conformational changes in the enzyme that inhibit its activity. The interaction is driven by hydrophobic forces and hydrogen bonding, with specific amino acid residues involved in the binding process .

Table 1: Binding Interactions of BIP with α-Glucosidase

| Amino Acid Residue | Interaction Type |

|---|---|

| Phe177 | Hydrophobic |

| Phe157 | Hydrophobic |

| Leu176 | Hydrophobic |

| Ala278 | Hydrogen Bond |

| Trp154 | Hydrophobic |

2. Antimicrobial Properties

BIP exhibits notable antibacterial activity against various pathogens. Research indicates that at a concentration of 100 mg/ml, BIP showed significant inhibition zones against bacteria such as Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of BIP

| Bacterial Strain | Zone of Inhibition (mm) at 100 mg/ml |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Pseudomonas aeruginosa | 9 |

| Streptococcus pneumoniae | 8 |

| Klebsiella pneumoniae | 8 |

Case Study 1: Diabetes Management

In a controlled laboratory setting, BIP was tested for its effects on glucose metabolism. The results indicated that BIP significantly reduced glucose levels in diabetic models by inhibiting α-glucosidase activity, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Environmental Impact

Research has also explored the ecological implications of BIP as a pollutant. Studies show that exposure to phthalates can disrupt endocrine functions in aquatic organisms, leading to adverse effects on biodiversity and ecosystem health . This highlights the dual nature of BIP—while it offers therapeutic benefits, it also poses environmental risks.

特性

IUPAC Name |

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIVWIFUPKGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170497 | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-53-5 | |

| Record name | Butyl isobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BIP exhibits concentration-dependent, non-competitive inhibition of α-glucosidase. [, ] This suggests that BIP binds to a site distinct from the active site of α-glucosidase, altering the enzyme's conformation and inhibiting its activity. [] Studies have shown that BIP's benzene ring and isopropyl group interact with a hydrophobic pocket on α-glucosidase, while its propyl group interacts with a nearby hydrophobic pocket. []

A: BIP is a phthalate ester with the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. [] Its structure has been confirmed by spectroscopic techniques like Fourier transformed infrared spectroscopy (FTIR), nuclear magnetic resonance (1H and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). []

ANone: BIP has been isolated from various natural sources, including:

- The leaves of Rubus steudneri [, ]

- The octopus species Paraoctopus limaculatus []

- The twigs and leaves of Melodinus fusiformis []

- The freshwater diatom Nitzschia palea []

- The heartwood of Dalbergia cochinchinensis []

- The ethanol extract of Gentiana algida Pall []

- The petroleum ether and ethyl acetate fractions of Dracaena cochinensis []

- The root of Foeniculum vulgare []

- Cyperus iria L. []

- The leaves of Viburnum sargentii Koehne []

- The stems of Polyalthia plagioneura []

- The rhizoid of Laminaria japonica [, ]

- The marine bacterium Streptomyces sp. G039 []

- The Antarctic fungus Penicillium sp. S-3-88 []

A: BIP is produced by the roots of several plants and is released into the rhizosphere as a component of root exudates. [] Research suggests that phthalate derivatives like BIP may play a role as antifungal compounds, contributing to plant defense mechanisms against soilborne pathogens. []

A: A study has explored the plant growth-promoting potential of BIP in conjunction with Streptomyces sp. isolated from Rumex dentatus on rice plants. [] Further research is needed to elucidate the specific mechanisms and effects on plant growth.

A: In vitro studies show BIP exhibits significant α-glucosidase inhibitory activity, with an IC50 of 38 μM. [] The ethyl acetate fraction of Laminaria japonica rhizoid, which contains BIP, displayed a hypoglycemic effect in a streptozocin-induced diabetic mouse model. [] These findings suggest BIP could potentially be developed as an antidiabetic agent, particularly for type II diabetes, but further research is necessary.

A: Molecular docking studies reveal that specific structural features of BIP are crucial for its interaction with α-glucosidase. [] The benzene ring, isopropyl group, and propyl group all contribute to the binding affinity and inhibitory activity of BIP. [] Further research exploring structure-activity relationships could help design more potent and selective α-glucosidase inhibitors based on the BIP scaffold.

A: Research indicates BIP can inhibit the pectinases produced by the phytopathogenic fungi Fusarium oxysporum and Rhizoctonia solani. [] BIP showed a higher inhibitory effect against Rhizoctonia solani pectinases (64.4%) compared to Fusarium oxysporum pectinases (46.1%). [] This antifungal activity suggests a potential role of BIP in plant protection strategies.

A: BIP is commonly characterized and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and identification of individual compounds within a complex mixture based on their mass-to-charge ratios.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。